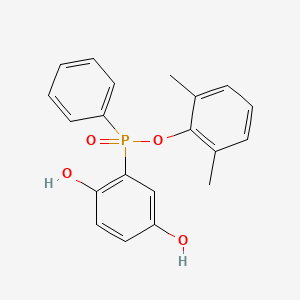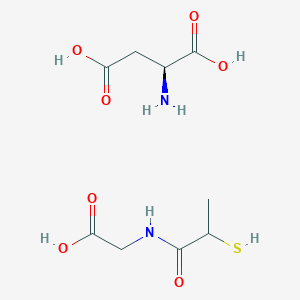
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide is a chemical compound that belongs to the thioxanthone family. Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention for its potential use as a photoinitiator in polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide typically involves the reaction of thioxanthone derivatives with butanamide. One common method includes the aza-Michael addition reaction, where thioxanthone derivatives react with butanamide under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, particularly in the formation of photopolymerized networks.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of radical intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-Isopropylthioxanthone: Known for its high efficiency as a photoinitiator in various polymerization processes.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Used in similar applications but with different photophysical properties.
Uniqueness
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide stands out due to its specific structural features that enhance its photoinitiating capabilities. Its unique combination of thioxanthone and butanamide moieties allows for efficient light absorption and radical generation, making it highly effective in initiating polymerization reactions under various conditions .
Propriétés
Numéro CAS |
854161-35-6 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(9-oxothioxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO2S/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
Clé InChI |
OAEIABSGCJKCJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)

![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)



